N-({N'-[(E)-{4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide
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Overview
Description
N-({N’-[(E)-{4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, an ethoxyphenyl group, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-{4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the hydrazine derivative, followed by the introduction of the chlorophenyl and ethoxyphenyl groups through nucleophilic substitution reactions. The final step involves the sulfonation of the aromatic ring to introduce the benzenesulfonamide group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Optimization of reaction conditions and the use of efficient purification techniques are crucial to achieving high-quality products.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-{4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired reaction pathway and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-({N’-[(E)-{4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-{4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzenesulfonamide derivatives and hydrazinecarbonyl compounds. Examples include:
- N-(4-chlorophenyl)-N’-(2-methoxyphenyl)benzenesulfonamide
- N-(4-ethoxyphenyl)-N’-(2-methoxyphenyl)benzenesulfonamide
Uniqueness
N-({N’-[(E)-{4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
This detailed article provides an overview of the compound N-({N’-[(E)-{4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C31H30ClN3O6S |
---|---|
Molecular Weight |
608.1 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C31H30ClN3O6S/c1-3-40-30-19-24(15-18-29(30)41-22-23-13-16-25(32)17-14-23)20-33-34-31(36)21-35(27-11-7-8-12-28(27)39-2)42(37,38)26-9-5-4-6-10-26/h4-20H,3,21-22H2,1-2H3,(H,34,36)/b33-20+ |
InChI Key |
DNCQFCGLLFCLDK-FMFFXOCNSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3)OCC4=CC=C(C=C4)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3)OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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